Acetamide, 2,2,2-trichloro-N-(2-furanylmethyl)-N-2-propenyl-
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Overview
Description
Acetamide, 2,2,2-trichloro-N-(2-furanylmethyl)-N-2-propenyl- is a complex organic compound characterized by the presence of a trichloroacetamide group, a furan ring, and a propenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, 2,2,2-trichloro-N-(2-furanylmethyl)-N-2-propenyl- typically involves the reaction of trichloroacetyl chloride with a suitable amine derivative. The reaction conditions often require a controlled environment with specific temperature and pH levels to ensure the desired product is obtained. Solvents such as dichloromethane or chloroform are commonly used to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process includes the careful addition of reagents, continuous monitoring of reaction parameters, and purification steps such as crystallization or distillation to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
Acetamide, 2,2,2-trichloro-N-(2-furanylmethyl)-N-2-propenyl- undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives, often using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve agents such as lithium aluminum hydride, resulting in the formation of reduced amide derivatives.
Substitution: Nucleophilic substitution reactions can occur, where the trichloroacetamide group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Ammonia, primary amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.
Scientific Research Applications
Acetamide, 2,2,2-trichloro-N-(2-furanylmethyl)-N-2-propenyl- has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Acetamide, 2,2,2-trichloro-N-(2-furanylmethyl)-N-2-propenyl- involves its interaction with specific molecular targets. The trichloroacetamide group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The furan ring and propenyl group may also contribute to the compound’s overall reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
- Acetamide, 2,2,2-trichloro-N-2-furanyl-
- Acetamide, 2,2,2-trichloro-N-ethyl-
Uniqueness
Acetamide, 2,2,2-trichloro-N-(2-furanylmethyl)-N-2-propenyl- is unique due to the combination of its structural elements, which confer distinct chemical and biological properties. The presence of the furan ring and propenyl group differentiates it from other trichloroacetamide derivatives, potentially leading to unique reactivity and applications.
This detailed article provides a comprehensive overview of Acetamide, 2,2,2-trichloro-N-(2-furanylmethyl)-N-2-propenyl-, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
60549-92-0 |
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Molecular Formula |
C10H10Cl3NO2 |
Molecular Weight |
282.5 g/mol |
IUPAC Name |
2,2,2-trichloro-N-(furan-2-ylmethyl)-N-prop-2-enylacetamide |
InChI |
InChI=1S/C10H10Cl3NO2/c1-2-5-14(9(15)10(11,12)13)7-8-4-3-6-16-8/h2-4,6H,1,5,7H2 |
InChI Key |
WOOPERRVXSBEKG-UHFFFAOYSA-N |
Canonical SMILES |
C=CCN(CC1=CC=CO1)C(=O)C(Cl)(Cl)Cl |
Origin of Product |
United States |
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